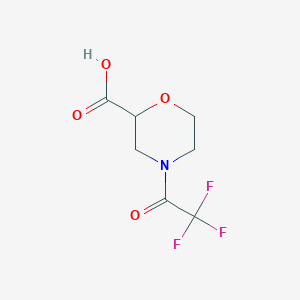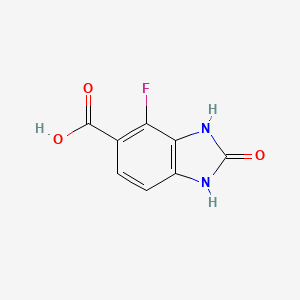![molecular formula C12H14O5 B13497533 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid](/img/structure/B13497533.png)
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxybenzoic acid core. This compound is commonly used in organic synthesis, particularly in the protection of functional groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The reaction can be represented as follows:
4-Hydroxybenzoic acid+Di-tert-butyl dicarbonate→3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used for Boc deprotection.
Major Products Formed
Oxidation: Formation of 3-[(Tert-butoxy)carbonyl]-4-oxobenzoic acid.
Reduction: Formation of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzyl alcohol.
Substitution: Formation of 4-hydroxybenzoic acid after Boc deprotection.
Applications De Recherche Scientifique
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is widely used in scientific research, including:
Chemistry: As a protecting group for amines and alcohols in organic synthesis.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: In the development of pharmaceuticals where protection of functional groups is necessary during multi-step synthesis.
Industry: In the production of fine chemicals and intermediates for various applications
Mécanisme D'action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid primarily involves the protection and deprotection of functional groups. The Boc group is introduced to protect sensitive functional groups during chemical reactions and can be removed under acidic conditions. The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Tert-butoxy)carbonyl]amino-3-hydroxybenzoic acid
- 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Lithium tri-tert-butoxyaluminohydride (LiAlH(Ot-Bu)₃)
Uniqueness
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is unique due to its specific structure that combines a hydroxybenzoic acid core with a Boc protecting group. This combination allows for selective protection and deprotection of functional groups, making it highly valuable in multi-step organic synthesis .
Propriétés
Formule moléculaire |
C12H14O5 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-11(16)8-6-7(10(14)15)4-5-9(8)13/h4-6,13H,1-3H3,(H,14,15) |
Clé InChI |
FGDMGIYSXCNOKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13497458.png)
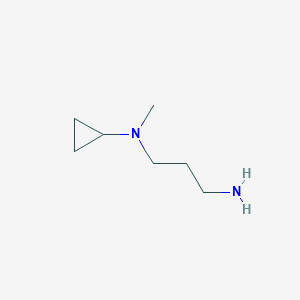
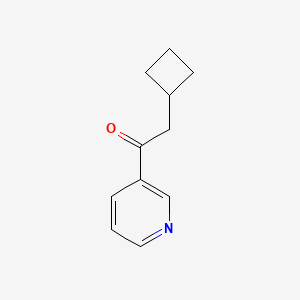
![(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one](/img/structure/B13497468.png)
![rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13497471.png)
![Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13497472.png)



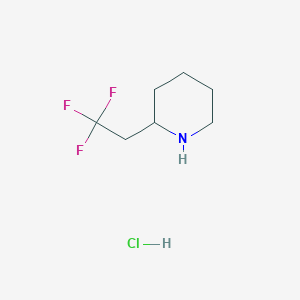

![1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13497526.png)
